![molecular formula C15H19N3O3S B267302 N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267302.png)
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea, commonly known as MOTU, is a chemical compound that has gained significant attention in the field of scientific research. It is a thiourea derivative that has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MOTU is not fully understood. However, it has been proposed that its anti-inflammatory and anti-tumor activities may be attributed to its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cell growth. MOTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
MOTU has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. In addition, MOTU has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
MOTU has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to exhibit potent anti-inflammatory and anti-tumor activities. However, there are also some limitations associated with its use. For example, its mechanism of action is not fully understood, and its toxicity profile has not been fully characterized.
Orientations Futures
There are several future directions for the study of MOTU. One area of research is to further investigate its mechanism of action and identify its molecular targets. Another area of research is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, the development of new derivatives of MOTU with improved potency and selectivity could also be an area of future research.
Conclusion:
In conclusion, N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea is a thiourea derivative that has gained significant attention in the field of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MOTU could lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MOTU involves the reaction of 4-(4-morpholinylcarbonyl)phenyl isothiocyanate with propionic acid hydrazide in the presence of a base. The reaction yields MOTU as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
MOTU has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase.
Propriétés
Nom du produit |
N-[4-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea |
|---|---|
Formule moléculaire |
C15H19N3O3S |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
N-[[4-(morpholine-4-carbonyl)phenyl]carbamothioyl]propanamide |
InChI |
InChI=1S/C15H19N3O3S/c1-2-13(19)17-15(22)16-12-5-3-11(4-6-12)14(20)18-7-9-21-10-8-18/h3-6H,2,7-10H2,1H3,(H2,16,17,19,22) |
Clé InChI |
OCPFPFBBVNRPOQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
SMILES canonique |
CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-methoxyphenyl)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B267219.png)
![N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B267222.png)
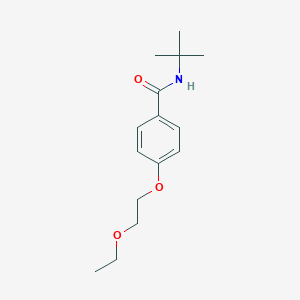
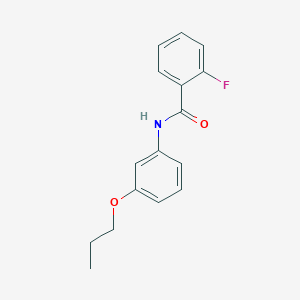
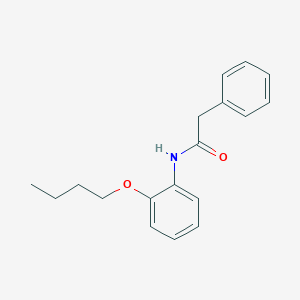
![2-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B267230.png)
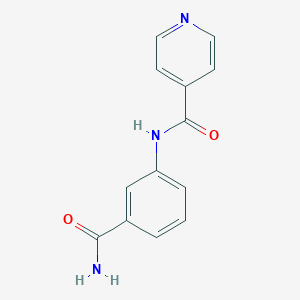
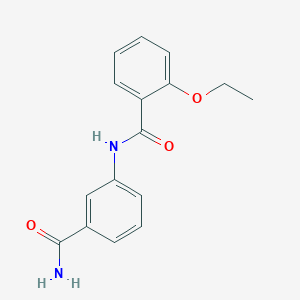
![3-[(Cyclopropylcarbonyl)amino]benzamide](/img/structure/B267236.png)
![N-phenyl-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B267240.png)
![4-{[(3-chlorophenyl)carbamoyl]amino}-N,N-dimethylbenzamide](/img/structure/B267244.png)
![N-{3-[(ethylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267248.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)